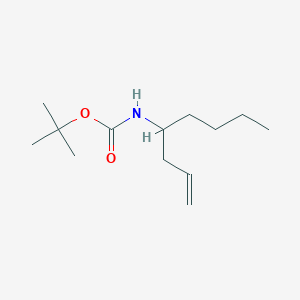

N-Boc-(+/-)-oct-1-en-4-amine

Übersicht

Beschreibung

“N-Boc-(+/-)-oct-1-en-4-amine” is a chemical compound that falls under the category of Boc-protected amines . The Boc (tert-butyloxycarbonyl) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Wirkmechanismus

Target of Action

N-Boc-(+/-)-oct-1-en-4-amine is primarily used as a protecting group for amines in organic synthesis, particularly in peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The mode of action of N-Boc-(+/-)-oct-1-en-4-amine involves the protection of amines as less reactive carbamates in organic synthesis . The compound reacts with a base and the anhydride Boc2O under either aqueous or anhydrous conditions to form Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by N-Boc-(+/-)-oct-1-en-4-amine are primarily those involving the synthesis of peptides and heterocycles . The compound plays a crucial role in these pathways by protecting amine groups, thereby preventing unwanted side reactions and facilitating the synthesis process .

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-oct-1-en-4-amine primarily involve its introduction and removal during the synthesis process . The compound is introduced as a protecting group for amines and is later removed under a variety of conditions . The specifics of its absorption, distribution, metabolism, and excretion (ADME) properties would depend on the specific context of its use in synthesis.

Result of Action

The result of the action of N-Boc-(+/-)-oct-1-en-4-amine is the successful protection of amine groups during synthesis, allowing for more controlled and efficient reactions . This protection is particularly important in peptide synthesis, where it prevents unwanted side reactions and facilitates the creation of the desired peptide chains .

Action Environment

The action of N-Boc-(+/-)-oct-1-en-4-amine can be influenced by various environmental factors. For instance, the compound’s ability to protect amine groups is stable under a wide range of conditions, including towards most nucleophiles and bases . The compound can be removed under acidic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

Zukünftige Richtungen

In line with the principles of Green Chemistry, more efforts must be made to make Boc removal practical, clean, and minimize any potential impact . This includes the development of efficient and sustainable methods for N-Boc deprotection, such as the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .

Eigenschaften

IUPAC Name |

tert-butyl N-oct-1-en-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-6-8-10-11(9-7-2)14-12(15)16-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMBYSQNFPWJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(8-azabicyclo[3.2.1]octane-3-sulfonyl)acetate hydrochloride](/img/structure/B1431133.png)

![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431134.png)

![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431138.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431140.png)

![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431141.png)

![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431142.png)

![4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431145.png)

![4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431146.png)

![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431148.png)